molecular formula C13H11ClF3NO2 B6106226 (E)-3-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]-4-hydroxypent-3-en-2-one

(E)-3-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]-4-hydroxypent-3-en-2-one

Cat. No.: B6106226
M. Wt: 305.68 g/mol
InChI Key: ZFMXVXULGJKPPR-KGDSROFESA-N
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Description

(E)-3-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]-4-hydroxypent-3-en-2-one is a synthetic organic compound characterized by its unique structure, which includes a chlorinated phenyl group, a trifluoromethyl group, and a hydroxypentene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]-4-hydroxypent-3-en-2-one typically involves a multi-step process. One common route includes the following steps:

    Formation of the Iminomethyl Intermediate: The reaction begins with the condensation of 2-chloro-5-(trifluoromethyl)benzaldehyde with an amine to form the iminomethyl intermediate.

    Addition of the Hydroxypentene Moiety: The iminomethyl intermediate is then reacted with a suitable enone, such as 4-hydroxypent-3-en-2-one, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]-4-hydroxypent-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(E)-3-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]-4-hydroxypent-3-en-2-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study enzyme interactions and biochemical pathways.

Mechanism of Action

The mechanism by which (E)-3-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]-4-hydroxypent-3-en-2-one exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzyme active sites, thereby inhibiting or modulating their activity. The pathways involved can include inhibition of key enzymes in metabolic pathways or interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

What sets (E)-3-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]-4-hydroxypent-3-en-2-one apart from these similar compounds is the presence of the trifluoromethyl group and the hydroxypentene moiety. These functional groups confer unique electronic properties and reactivity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(E)-3-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]-4-hydroxypent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3NO2/c1-7(19)10(8(2)20)6-18-12-5-9(13(15,16)17)3-4-11(12)14/h3-6,19H,1-2H3/b10-7+,18-6?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMXVXULGJKPPR-KGDSROFESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C=NC1=C(C=CC(=C1)C(F)(F)F)Cl)C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C=NC1=C(C=CC(=C1)C(F)(F)F)Cl)\C(=O)C)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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